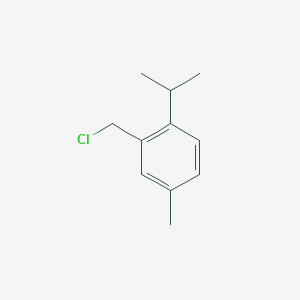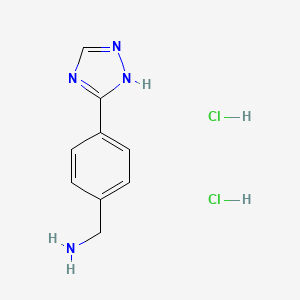
(2S)-2-(2-Fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Fluorophenyl)propan-1-ol, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as an antidepressant. The chemical structure of fluoxetine includes a phenyl ring and a hydroxyl group, which makes it a chiral molecule.
Mechanism of Action
Fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances its neurotransmission. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, sleep, and other physiological processes. By increasing the levels of serotonin, (2S)-2-(2-Fluorophenyl)propan-1-ol is believed to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Fluoxetine has also been shown to increase the density of serotonin receptors in the brain, which may contribute to its therapeutic effects. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other medical conditions.
Advantages and Limitations for Lab Experiments
Fluoxetine has several advantages for use in lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. It is also relatively easy to administer and has a low toxicity profile. However, there are also some limitations to its use. Fluoxetine is a complex molecule that requires specialized equipment and expertise for its synthesis. Additionally, its effects on neurotransmission are not specific to serotonin, and it may have off-target effects on other neurotransmitters.
Future Directions
There are several future directions for research on (2S)-2-(2-Fluorophenyl)propan-1-ol. One area of interest is its potential use in the treatment of other medical conditions such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new SSRI drugs that have improved selectivity and fewer side effects. Additionally, there is ongoing research into the role of serotonin and other neurotransmitters in the regulation of mood and behavior, which may lead to new insights into the mechanisms of action of this compound and other psychiatric drugs.
Conclusion:
In conclusion, this compound is a selective serotonin reuptake inhibitor that is commonly used as an antidepressant. Its synthesis is a complex process that requires specialized equipment and expertise. Fluoxetine has been extensively studied for its therapeutic effects on mood and anxiety, and it has a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound remains a valuable tool for the study of neurotransmission and psychiatric disorders. Ongoing research into the mechanisms of action of this compound and other psychiatric drugs may lead to new treatments for a variety of medical conditions.
Synthesis Methods
Fluoxetine is synthesized from benzyl chloride and 2-fluorobenzaldehyde through a series of reactions that involve reduction, alkylation, and cyclization. The final product is obtained as a racemic mixture, which is then separated into its enantiomers using chiral chromatography. The synthesis of (2S)-2-(2-Fluorophenyl)propan-1-ol is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Fluoxetine has been extensively studied for its antidepressant and anxiolytic effects. It is also used to treat other psychiatric disorders such as obsessive-compulsive disorder, bulimia nervosa, and premenstrual dysphoric disorder. Fluoxetine has been shown to increase the levels of serotonin in the brain by inhibiting its reuptake, which is believed to be the mechanism responsible for its therapeutic effects.
properties
IUPAC Name |
(2S)-2-(2-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYDGZUYQPLGO-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466960.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2466961.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)


![N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2466967.png)



![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)

